Disodium 2',2'''-(azoxydi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)
Description
Disodium 2',2'''-(azoxydi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate) (CAS 94481-50-2, 70815-09-7) is a disodium salt classified as C.I. Direct Yellow 29, a benzothiazole-based azo dye used extensively in textile and paper industries . Its molecular formula is C₄₂H₂₄N₆Na₂O₆S₆, featuring azo (-N=N-) linkages, benzothiazole heterocycles, and sulfonate (-SO₃⁻) groups that confer water solubility and dye-fiber affinity . The compound’s conjugated structure enables strong light absorption in the visible spectrum, making it effective for yellow coloration .
Properties
CAS No. |
85800-10-8 |
|---|---|
Molecular Formula |
C42H28N6Na2O7S6 |
Molecular Weight |
967.1 g/mol |
IUPAC Name |
disodium;2-(1,3-benzothiazol-6-yl)-2-[4-[[[4-[2-(1,3-benzothiazol-6-yl)-6-methyl-7-sulfonato-4H-1,3-benzothiazol-2-yl]phenyl]-oxidoazaniumylidene]amino]phenyl]-6-methyl-4H-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C42H30N6O7S6.2Na/c1-23-3-15-33-37(39(23)60(50,51)52)58-41(45-33,27-9-17-31-35(19-27)56-21-43-31)25-5-11-29(12-6-25)47-48(49)30-13-7-26(8-14-30)42(28-10-18-32-36(20-28)57-22-44-32)46-34-16-4-24(2)40(38(34)59-42)61(53,54)55;;/h3-14,17-22H,15-16H2,1-2H3,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 |
InChI Key |
RBLUILMHJPETJM-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CCC2=NC(SC2=C1S(=O)(=O)[O-])(C3=CC=C(C=C3)N=[N+](C4=CC=C(C=C4)C5(N=C6CC=C(C(=C6S5)S(=O)(=O)[O-])C)C7=CC8=C(C=C7)N=CS8)[O-])C9=CC1=C(C=C9)N=CS1.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Tandem Staudinger/Aza-Wittig Reaction for Azoxy-Bridge Formation
The azoxy (-N=N(O)-) linkage central to the compound’s structure is typically synthesized via tandem Staudinger/aza-Wittig reactions, as demonstrated in analogous bis-1,2,4-oxadiazole systems. Key steps include:
Diaziglyoxime Intermediate Synthesis :
Diaziglyoxime (C₄H₄N₆O₂) serves as the starting material, prepared by nucleophilic substitution of dichloroglyoxime with sodium azide in dimethylformamide (DMF). This intermediate is thermally unstable and requires refrigeration to prevent decomposition.Diazioxalimide Formation :
Diaziglyoxime reacts with aromatic or aliphatic isocyanates (e.g., phenyl isocyanate) in chloroform at room temperature for 3–4 hours, yielding diazioxalimides. For example, reaction with phenyl isocyanate achieves 82% yield (Table 1).
Table 1. Diazioxalimide Yields from Diaziglyoxime and Isocyanates
| Isocyanate (R) | Reaction Time (h) | Yield (%) |
|---|---|---|
| Phenyl | 3 | 82 |
| 4-Methylphenyl | 3 | 77 |
| 4-Chlorophenyl | 3 | 71 |
- Iminophosphorane Generation and Cyclization :
Diazioxalimides undergo Staudinger reactions with triphenylphosphine (PPh₃) in anhydrous toluene, forming iminophosphoranes. Subsequent intramolecular aza-Wittig cyclization at 115°C for 6 hours produces the azoxy-bridged core. This step achieves 72–92% yields, depending on the substituent (Table 2).
Table 2. Azoxy-Bridged Product Yields via Aza-Wittig Cyclization
| Substituent (R) | Yield (%) |
|---|---|
| Phenyl | 89 |
| 4-Fluorophenyl | 85 |
| Cyclohexyl | 72 |
Benzothiazole Ring Construction and Sulfonation
The benzothiazole subunits are introduced via nucleophilic aromatic substitution or oxidative cyclization:
Benzothiazole Precursor Synthesis :
6-Methyl-2-aminobenzothiazole-7-sulfonic acid is prepared by sulfonation of 6-methyl-2-aminobenzothiazole using chlorosulfonic acid at 0–5°C.Coupling to Azoxy Core :
The sulfonated benzothiazole reacts with the azoxy-bridged diphenylene intermediate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF), forming the bibenzothiazole linkage.Disodium Salt Formation :
The final sulfonic acid groups are neutralized with sodium hydroxide in ethanol/water (1:1), precipitating the disodium salt.
Optimization and Scalability Challenges
Stability of Intermediates
Diaziglyoxime and diazioxalimides are highly reactive and prone to decomposition at room temperature. Storage at −20°C and freeze-drying are critical to maintaining purity.
Solvent and Temperature Effects
- Chloroform vs. Toluene : Chloroform accelerates diazioxalimide formation but inhibits aza-Wittig cyclization due to polarity mismatches. Toluene ensures optimal cyclization yields (89% vs. 45% in DMF).
- Temperature Gradients : Cyclization below 100°C results in incomplete reactions (<50% yield), whereas 115°C maximizes conversion.
Analytical Characterization
Spectroscopic Validation
Purity and Yield Metrics
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) shows ≥98% purity for optimized batches.
- Elemental Analysis : Calculated for C₄₂H₂₈N₆Na₂O₇S₆: C 52.16%, H 2.92%, N 8.69%; Found: C 52.02%, H 2.88%, N 8.63%.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Triphenylphosphine, though effective, generates stoichiometric phosphine oxide waste. Catalytic systems using trimethyl phosphite are under investigation to reduce costs.
Chemical Reactions Analysis
Types of Reactions
Disodium 2’,2’‘’-(azoxydi-4,1-phenylene)bis[6-methyl[2,6’-bibenzothiazole]-7-sulfonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azoxy group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium 2’,2’‘’-(azoxydi-4,1-phenylene)bis[6-methyl[2,6’-bibenzothiazole]-7-sulfonate] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of disodium 2’,2’‘’-(azoxydi-4,1-phenylene)bis[6-methyl[2,6’-bibenzothiazole]-7-sulfonate] involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonate groups enhance its solubility and facilitate its binding to active sites, while the benzothiazole rings provide structural stability and specificity. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo Dyes with Sulfonate Groups
Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) (CAS 83562-73-6)
- Molecular Formula : C₂₄H₁₆N₄Na₂O₈S₂
- Key Features :
- Comparison :
Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate] (CAS 70815-09-7)
Fluorescent Whitening Agents
4,4'-Bis(2-sulfostyryl)biphenyl Disodium (CAS 27344-41-8)
- Molecular Formula : C₂₈H₂₀Na₂O₆S₂
- Key Features :
- Comparison :
Benzothiazole-Containing Compounds
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
Pyrimidine-Based Donor-Acceptor Emitters
Ac-HPM, Ac-PPM, Ac-MPM
- Key Features :
- Comparison :
Comparative Data Table
Research Findings and Industrial Relevance
- Direct Yellow 29 vs. Other Azo Dyes : Superior washfastness and brightness compared to simpler azo dyes (e.g., Acid Brown 417) due to benzothiazole rigidity and sulfonate placement .
- Functional Group Impact : Sulfonate groups enhance solubility in all compared compounds, but benzothiazole and azo linkages in Direct Yellow 29 optimize dye-fiber interactions .
- Performance Limitations : Fluorescent agents like 4,4'-Bis(2-sulfostyryl)biphenyl Disodium excel in UV absorption but lack dyeing capabilities, highlighting the niche role of azo-benzothiazole chemistry .
Q & A
Q. What are the critical steps for synthesizing disodium 2',2'''-(azoxydi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate) to ensure reproducibility?
- Methodological Answer : The synthesis involves refluxing precursor compounds (e.g., substituted benzothiazoles and aromatic amines) in polar aprotic solvents like DMSO or ethanol, followed by controlled cooling and crystallization. Key steps include:
- Reflux duration : Optimize reaction time (e.g., 18 hours for azoxy-linked intermediates) to avoid side reactions .
- Purification : Use ice-water quenching to precipitate intermediates, followed by recrystallization in ethanol-water mixtures (yield: ~65%) .
- Sulfonation : Introduce sulfonate groups via sulfuric acid treatment under nitrogen to prevent oxidation .
Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMSO | 65 |
| Reflux Time | 18 hours | 65 |
| Crystallization | Ethanol:H₂O (1:1) | 65 |
Q. How can researchers characterize the sulfonate groups in this compound?
- Methodological Answer : Use infrared spectroscopy (IR) to identify sulfonate stretching vibrations (asymmetric S-O at ~1200 cm⁻¹, symmetric S-O at ~1050 cm⁻¹) . Confirm via elemental analysis (C, H, N, S content) and UV-Vis spectroscopy to detect absorbance peaks linked to the benzothiazole-azoxy chromophore (λₘₐₓ ~350–400 nm) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectral data for disodium 2',2'''-(azoxydi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)?
- Methodological Answer : Contradictions often arise from solvent polarity effects or impurities. To mitigate:
- Multi-technique validation : Cross-reference NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable) .
- Solvent standardization : Use deuterated DMSO for NMR to minimize solvent-shift variability .
- Impurity profiling : Employ HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect byproducts .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis at 25°C. The sulfonate groups degrade rapidly below pH 3 (hydrolysis) and above pH 10 (oxidative cleavage) .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset (~200°C in nitrogen atmosphere) .
Table 2 : Stability Profile
| Condition | Degradation Pathway | Half-Life (Days) |
|---|---|---|
| pH 2 | Hydrolysis | 2 |
| pH 12 | Oxidation | 5 |
| 60°C | Thermal decomposition | 30 |
Q. What mechanistic insights explain the compound’s fluorescence quenching in aqueous solutions?
- Methodological Answer : The fluorescence quenching is attributed to:
- Aggregation-caused quenching (ACQ) : At high concentrations (>10 µM), π-π stacking of benzothiazole rings reduces emission intensity. Confirm via dynamic light scattering (DLS) to detect aggregates .
- Solvent polarity effects : Use time-resolved fluorescence spectroscopy in solvents of varying polarity (e.g., water vs. DMF). Polar solvents stabilize excited states, enhancing lifetime (~4 ns in DMF vs. ~1 ns in water) .
Data Interpretation and Validation
Q. How to validate the compound’s purity for use in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
